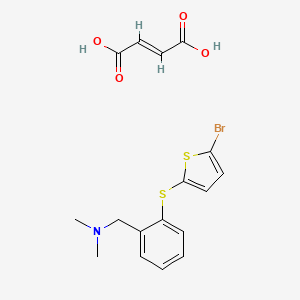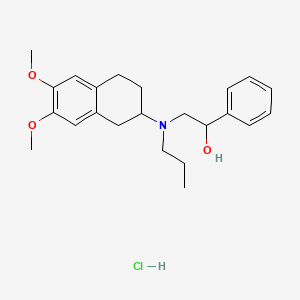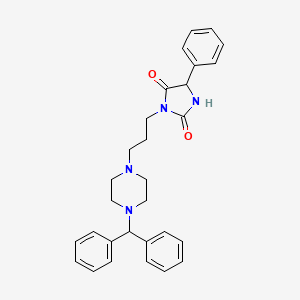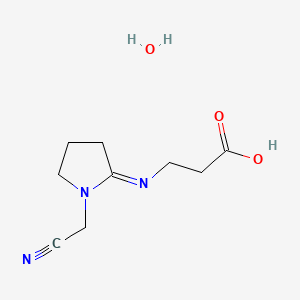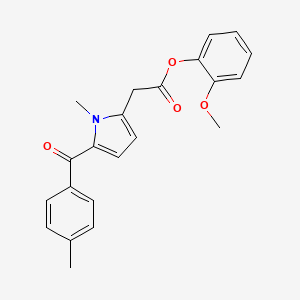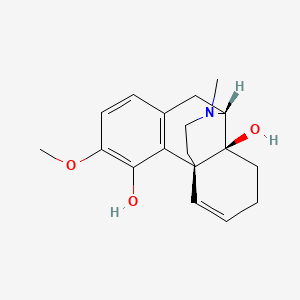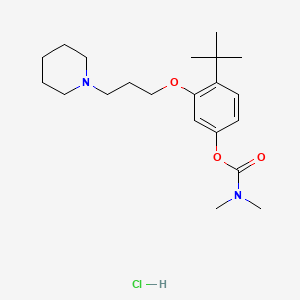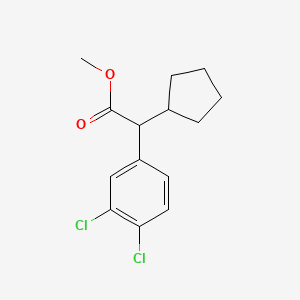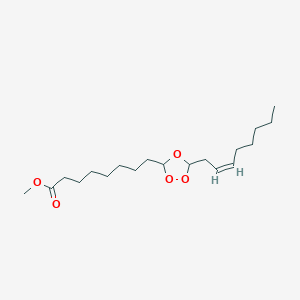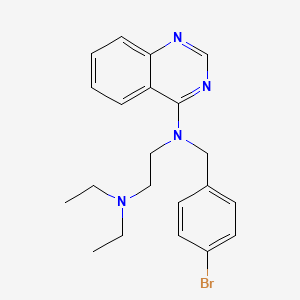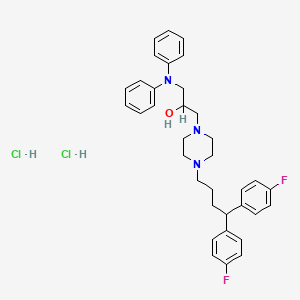
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperazine ring, fluorophenyl groups, and a diphenylamino moiety. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable alkylating agent.
Attachment of Diphenylamino Moiety: The diphenylamino group is attached via a nucleophilic substitution reaction using diphenylamine and an appropriate electrophile.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic, antidepressant, or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those related to neurotransmission, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((3,4-dichlorophenyl)amino)methyl)-, dihydrochloride
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((4-methylphenyl)amino)methyl)-, dihydrochloride
Uniqueness
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and diphenylamino moieties contribute to its high affinity for molecular targets and its potential therapeutic effects.
特性
CAS番号 |
143760-27-4 |
|---|---|
分子式 |
C35H41Cl2F2N3O |
分子量 |
628.6 g/mol |
IUPAC名 |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C35H39F2N3O.2ClH/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33;;/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2;2*1H |
InChIキー |
QBHSCOJAZFGRMB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




